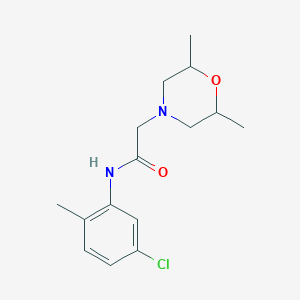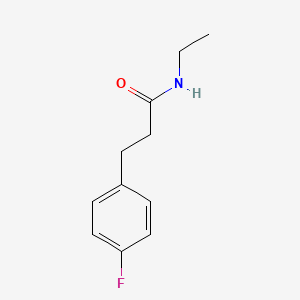
N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as CDMMA, is a chemical compound with potential applications in the field of medicine and pharmacology. This compound belongs to the class of acetamides and is synthesized using specific methods. The scientific research conducted on CDMMA has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for potential applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of specific kinases, such as AKT and ERK, which play a critical role in cancer cell survival and proliferation. This compound has also been shown to inhibit the production of specific cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell proliferation and the reduction of inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide in lab experiments include its high purity, low toxicity to normal cells, and potential applications in the treatment of cancer and inflammation. However, the limitations of using this compound in lab experiments include the need for specific synthesis methods and the potential for off-target effects.
Future Directions
There are several potential future directions for the study of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, including its potential use in combination with other anti-cancer agents, its potential use in the treatment of specific types of cancer, and its potential use in the treatment of other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2,6-dimethylmorpholine. The final step involves the reaction of the resulting intermediate with acetic anhydride to form this compound. This method yields a pure form of this compound with high yield and purity.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has shown significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as an anti-inflammatory agent, with promising results.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-10-4-5-13(16)6-14(10)17-15(19)9-18-7-11(2)20-12(3)8-18/h4-6,11-12H,7-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFCCVAPDVAPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5320302.png)
![N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5320308.png)
![3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5320309.png)
![3-(allylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320317.png)
![7-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5320321.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)
![4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5320329.png)



![N-[2-(benzyloxy)benzyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320365.png)
![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5320389.png)
![N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5320391.png)
![6,6,9,10-tetramethyl-5,6-dihydro-8H-thieno[2',3':4,5]pyrimido[2,1-a]isoquinolin-8-one](/img/structure/B5320403.png)